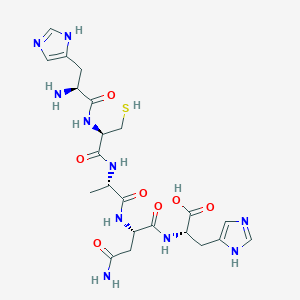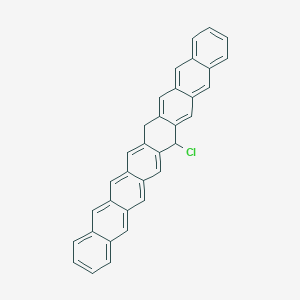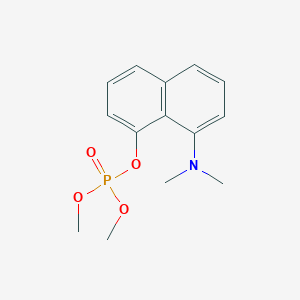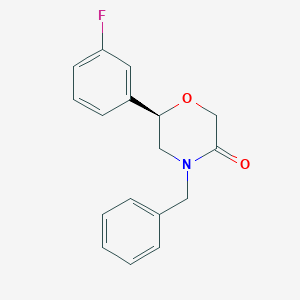![molecular formula C16H21ClO3 B14200299 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride CAS No. 921193-21-7](/img/structure/B14200299.png)
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of three methyl groups attached to the benzene ring, along with a benzoyl chloride functional group. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with 3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzene under specific conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts and controlled temperature and pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride (SOCl₂): Used in the initial synthesis of the benzoyl chloride group.
Pyridine: Often used as a base in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include amides, esters, carboxylic acids, and benzyl alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: A simpler analog without the additional substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another compound with a similar benzoyl chloride group but different substituents.
Uniqueness
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is unique due to its specific substituents, which impart distinct reactivity and properties compared to other benzoyl chlorides. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
921193-21-7 |
|---|---|
Fórmula molecular |
C16H21ClO3 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-3-(2-prop-2-enoxyethoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C16H21ClO3/c1-5-6-19-7-8-20-10-14-11(2)9-12(3)15(13(14)4)16(17)18/h5,9H,1,6-8,10H2,2-4H3 |
Clave InChI |
JKAIGCVGHGZQDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1COCCOCC=C)C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)

![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)







![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)


